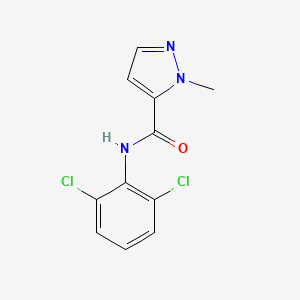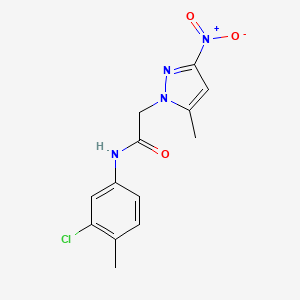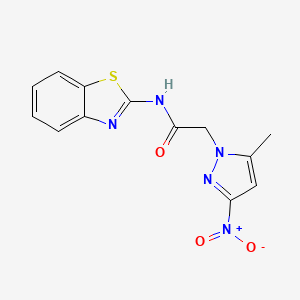
N-(2,6-dichlorophenyl)-1-methyl-1H-pyrazole-5-carboxamide
Overview
Description
N-(2,6-dichlorophenyl)-1-methyl-1H-pyrazole-5-carboxamide, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a crucial cellular energy sensor that regulates metabolism and homeostasis. A-769662 has been extensively studied for its potential therapeutic applications in various metabolic disorders, including diabetes, obesity, and cancer.
Mechanism of Action
N-(2,6-dichlorophenyl)-1-methyl-1H-pyrazole-5-carboxamide is a direct activator of AMPK, which is a heterotrimeric protein kinase composed of a catalytic α subunit and regulatory β and γ subunits. AMPK is activated by an increase in the AMP/ATP ratio, which leads to the phosphorylation of the α subunit at Thr172 by upstream kinases, such as LKB1. N-(2,6-dichlorophenyl)-1-methyl-1H-pyrazole-5-carboxamide activates AMPK by binding to the γ subunit and inducing a conformational change that mimics the effect of AMP. This leads to the phosphorylation of the α subunit at Thr172 and the activation of AMPK.
Biochemical and Physiological Effects:
Activation of AMPK by N-(2,6-dichlorophenyl)-1-methyl-1H-pyrazole-5-carboxamide leads to a wide range of biochemical and physiological effects, including increased glucose uptake, fatty acid oxidation, and mitochondrial biogenesis. AMPK activation also leads to the inhibition of lipogenesis, gluconeogenesis, and protein synthesis. In addition, AMPK activation has been shown to reduce inflammation and oxidative stress, which are implicated in the pathogenesis of various metabolic disorders.
Advantages and Limitations for Lab Experiments
N-(2,6-dichlorophenyl)-1-methyl-1H-pyrazole-5-carboxamide has several advantages as a research tool for studying AMPK activation. It is a potent and selective activator of AMPK, and it can be used at low concentrations to achieve maximal activation. N-(2,6-dichlorophenyl)-1-methyl-1H-pyrazole-5-carboxamide also has good solubility in aqueous buffers, which makes it easy to use in cell-based assays. However, N-(2,6-dichlorophenyl)-1-methyl-1H-pyrazole-5-carboxamide has some limitations as a research tool. It is not a natural ligand of AMPK, and its mechanism of action is not fully understood. In addition, N-(2,6-dichlorophenyl)-1-methyl-1H-pyrazole-5-carboxamide has been shown to activate other kinases, such as AKT and S6K1, at high concentrations, which may complicate the interpretation of results.
Future Directions
There are several future directions for research on N-(2,6-dichlorophenyl)-1-methyl-1H-pyrazole-5-carboxamide and AMPK activation. One area of interest is the development of more potent and selective AMPK activators, which may have greater therapeutic potential. Another area of interest is the identification of downstream targets of AMPK activation, which may provide new insights into the metabolic pathways regulated by AMPK. Finally, there is growing interest in the role of AMPK in aging and longevity, and N-(2,6-dichlorophenyl)-1-methyl-1H-pyrazole-5-carboxamide may be a useful tool for studying these processes.
Scientific Research Applications
N-(2,6-dichlorophenyl)-1-methyl-1H-pyrazole-5-carboxamide has been extensively studied for its potential therapeutic applications in various metabolic disorders, including diabetes, obesity, and cancer. It has been shown to activate AMPK in various cell types, leading to increased glucose uptake, fatty acid oxidation, and mitochondrial biogenesis. N-(2,6-dichlorophenyl)-1-methyl-1H-pyrazole-5-carboxamide has also been shown to improve insulin sensitivity and reduce inflammation in animal models of diabetes and obesity. In addition, N-(2,6-dichlorophenyl)-1-methyl-1H-pyrazole-5-carboxamide has been shown to inhibit the growth of cancer cells and sensitize them to chemotherapy.
properties
IUPAC Name |
N-(2,6-dichlorophenyl)-2-methylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl2N3O/c1-16-9(5-6-14-16)11(17)15-10-7(12)3-2-4-8(10)13/h2-6H,1H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APEGBIZDQVVZMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)NC2=C(C=CC=C2Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,6-dichlorophenyl)-1-methyl-1H-pyrazole-5-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 7-methyl-4-oxo-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B3747453.png)


![1-(2-fluorobenzyl)-3-nitro-5-[2-(1-pyrrolidinylcarbonyl)phenoxy]-1H-1,2,4-triazole](/img/structure/B3747470.png)
![4-[(4-methoxyphenoxy)methyl]quinolin-2(1H)-one](/img/structure/B3747476.png)
![N-[1-methyl-2-(1-piperidinylmethyl)-1H-benzimidazol-5-yl]methanesulfonamide](/img/structure/B3747479.png)
![N-(4-ethylphenyl)-2-{5-[3-(trifluoromethyl)phenyl]-2H-tetrazol-2-yl}acetamide](/img/structure/B3747490.png)
![ethyl 4-[({5-[3-(trifluoromethyl)phenyl]-2H-tetrazol-2-yl}acetyl)amino]benzoate](/img/structure/B3747498.png)
![ethyl 5-[({[5-(3-methylphenyl)-2H-tetrazol-2-yl]acetyl}amino)methyl]-2-furoate](/img/structure/B3747508.png)
![N-(2,6-dimethylphenyl)-2-({4-methyl-5-[(5-phenyl-2H-tetrazol-2-yl)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B3747514.png)
![methyl 4-({[4-(4-fluorophenyl)-1-piperazinyl]acetyl}amino)benzoate](/img/structure/B3747516.png)
![2-[(4-allyl-5-pyridin-3-yl-4H-1,2,4-triazol-3-yl)thio]-N-(4-iodophenyl)acetamide](/img/structure/B3747521.png)
![N-[2-(4-methoxyphenyl)ethyl]-1,3-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B3747526.png)
![N-[3-methyl-1-(1-naphthylmethyl)-1H-pyrazol-5-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B3747547.png)